molecular formula C19H16BrNO3 B4920116 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

Cat. No.: B4920116
M. Wt: 386.2 g/mol
InChI Key: DITBGXOFWYRCHP-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is a heterocyclic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can be achieved through multi-component reactions involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and 1-aryl-2-ene-3-acetyl-1,4-diketones . The reaction typically proceeds in a solvent such as dichloromethane at room temperature, monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of 3-acetyl-1-(4-bromophenyl)-4-oxo-2-(4-methylphenyl)-2H-pyrrol-5-one.

    Reduction: Formation of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-ol.

    Substitution: Formation of 3-acetyl-1-(4-substituted phenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one.

Scientific Research Applications

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is unique due to its specific substitution pattern on the pyrrolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11-3-5-13(6-4-11)17-16(12(2)22)18(23)19(24)21(17)15-9-7-14(20)8-10-15/h3-10,17,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBGXOFWYRCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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